![molecular formula C8H7ClN2O B2511014 7-Amino-4-chloroisoindolin-1-one CAS No. 2098309-99-8](/img/structure/B2511014.png)
7-Amino-4-chloroisoindolin-1-one
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Overview
Description
Molecular Structure Analysis
The InChI code for 7-Amino-4-chloroisoindolin-1-one is 1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Potential CDK7 Inhibitors for Anti-Breast Cancer Drugs
Isoindolin-1-ones, such as “7-Amino-4-chloroisoindolin-1-one”, are heterocyclic compounds with useful therapeutic properties . They have been explored as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which is a promising strategy in the discovery of anti-breast cancer drugs . A library of 48 isoindolinones has been virtually screened by molecular docking, showing high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The results indicate that isoindolin-1-one moieties could serve as effective CDK7 inhibitors .
Synthesis of Novel 7-Chloro-4-Aminoquinoline Derivatives
“7-Amino-4-chloroisoindolin-1-one” can be used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives . These derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This process has led to the corresponding Schiff bases .
Safety and Hazards
The safety data sheet for 7-Amino-4-chloroisoindolin-1-one suggests that it should not be released into the environment and that personal protective equipment should be used when handling it . In case of contact with skin or eyes, or if inhaled or swallowed, specific first aid measures are recommended .
Mechanism of Action
Target of Action
The primary target of the compound 7-Amino-4-chloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
7-Amino-4-chloroisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound exhibits strong binding affinity with CDK7, showing docked pose stability .
Biochemical Pathways
The interaction of 7-Amino-4-chloroisoindolin-1-one with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted
Result of Action
The molecular and cellular effects of 7-Amino-4-chloroisoindolin-1-one’s action primarily involve the inhibition of cell proliferation. By targeting and inhibiting CDK7, the compound disrupts the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
7-amino-4-chloro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMSIPWYQQONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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